REACTION_CXSMILES
|
[C:1]([BH2:7])([CH:4]([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1>>[BH3:7].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1.[CH3:2][C:1](=[C:4]([CH3:6])[CH3:5])[CH3:3] |f:2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B.C1CCOC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([BH2:7])([CH:4]([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1>>[BH3:7].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1.[CH3:2][C:1](=[C:4]([CH3:6])[CH3:5])[CH3:3] |f:2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B.C1CCOC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |